molecular formula C4H6BrClO B12274729 1-Bromo-4-chloro-butan-2-one

1-Bromo-4-chloro-butan-2-one

Cat. No.: B12274729
M. Wt: 185.45 g/mol
InChI Key: VELFZZFBVOOYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-butan-2-one is an organic compound with the molecular formula C4H6BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-butan-2-one can be synthesized through several methods. One common approach involves the halogenation of butanone derivatives. For instance, the reaction of 4-chlorobutan-2-one with bromine in the presence of a catalyst can yield this compound. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. The use of bromine and chlorine sources, along with appropriate catalysts, allows for efficient large-scale synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-butan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanones or butanols.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-4-chloro-butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-butan-2-one involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobutane: Similar structure but lacks the ketone group.

    1-Chloro-4-bromobutane: Isomeric form with different halogen positions.

    4-Bromo-1-chlorobutane: Another isomer with different halogen positions.

Properties

IUPAC Name

1-bromo-4-chlorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELFZZFBVOOYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.